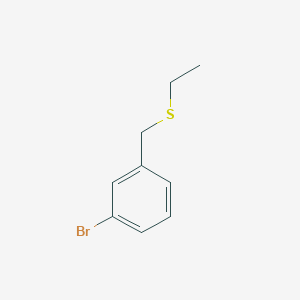
3-Bromobenzyl ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzyl ethyl sulfide: is an organic compound that belongs to the class of benzyl sulfides It is characterized by the presence of a bromine atom attached to the benzyl group and an ethyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl ethyl sulfide can be achieved through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature. The general reaction scheme is as follows:
3-Bromobenzyl chloride+Ethanethiol→3-Bromobenzyl ethyl sulfide+Hydrochloric acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom, yielding benzyl ethyl sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Substitution: Amines, thiols, sodium hydride as base, dimethylformamide as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Major Products:
Oxidation: 3-Bromobenzyl ethyl sulfoxide, 3-Bromobenzyl ethyl sulfone.
Substitution: 3-Aminobenzyl ethyl sulfide, 3-Thiobenzyl ethyl sulfide.
Reduction: Benzyl ethyl sulfide.
Scientific Research Applications
Chemistry: 3-Bromobenzyl ethyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also be investigated for its potential therapeutic properties.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals. Its unique reactivity makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl ethyl sulfide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, altering the compound’s chemical properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Benzyl ethyl sulfide: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chlorobenzyl ethyl sulfide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
3-Bromobenzyl methyl sulfide: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: 3-Bromobenzyl ethyl sulfide is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-(ethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODZMJDMRNDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


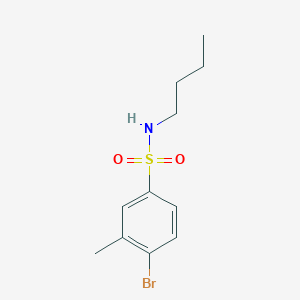
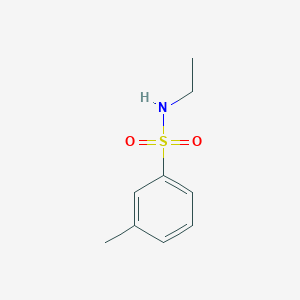
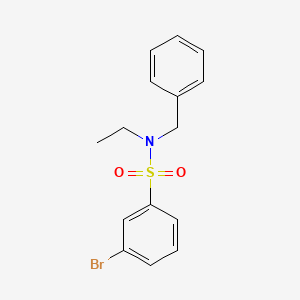

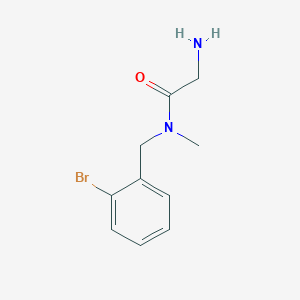

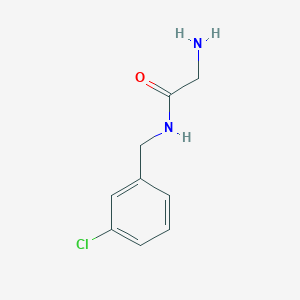
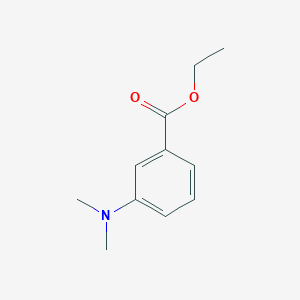

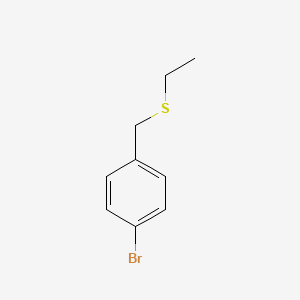
![1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene](/img/structure/B7859384.png)

